molecular formula C7H11N3O B6181700 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine CAS No. 2613384-55-5

6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine

Cat. No.: B6181700
CAS No.: 2613384-55-5
M. Wt: 153.18 g/mol
InChI Key: GKDSEIBRVPBLDD-UHFFFAOYSA-N
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Description

6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine is a bicyclic heterocyclic compound featuring fused pyrazole and oxazine rings. The molecular formula is C₆H₉N₃O (molecular weight: 139.16 g/mol), with a methyl substituent at position 6 and an amino group at position 2 . Its CAS number, 1785362-30-2, confirms its unique identity . This compound is primarily utilized in pharmaceutical research as a building block for drug discovery, particularly in kinase inhibitor development .

Properties

CAS No.

2613384-55-5

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

6-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-5-3-10-6(4-11-5)2-7(8)9-10/h2,5H,3-4H2,1H3,(H2,8,9)

InChI Key

GKDSEIBRVPBLDD-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=CC(=N2)N)CO1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 6-methyl-2-aminopyrazine, with suitable reagents like oxiranes or epoxides under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine can undergo various chemical reactions, including:

  • Oxidation: Conversion to corresponding oxo derivatives.

  • Reduction: Reduction of the oxazine ring to form a dihydro derivative.

  • Substitution: Replacement of functional groups on the pyrazolo[3,2-c][1,4]oxazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Generation of various substituted pyrazolo[3,2-c][1,4]oxazines.

Scientific Research Applications

Biological Activities

Recent studies have indicated several promising applications of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine in various therapeutic areas:

Anticancer Activity

Research has suggested that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to act as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in cancer cell proliferation and survival . The structural similarity between these compounds and 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine suggests potential for similar anticancer activity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. A study highlighted the synthesis of novel pyrazolo derivatives that demonstrated effective anti-inflammatory and antibacterial activities. Such findings indicate that 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine could be a candidate for developing new anti-inflammatory drugs .

Antimicrobial Properties

There is emerging evidence that compounds with pyrazolo structures possess antimicrobial activity. The unique heterocyclic framework may enhance the interaction with microbial targets, making it a valuable compound for further exploration in the development of antimicrobial agents.

Synthetic Methodologies

The synthesis of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine can be approached through various chemical reactions involving starting materials such as hydrazines and oxo compounds. The following methodologies have been documented:

Multicomponent Reactions

Multicomponent reactions (MCRs) are efficient for synthesizing complex heterocycles like 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine. These reactions typically involve the simultaneous reaction of three or more reactants to form a product in a single step.

Green Chemistry Approaches

Recent advancements emphasize the importance of green chemistry in synthesizing pharmaceutical compounds. Techniques such as solvent-free synthesis or using environmentally benign solvents can be applied to reduce environmental impact while improving yield and purity.

Case Studies

Several case studies illustrate the applications and effectiveness of pyrazolo derivatives:

StudyApplicationFindings
Study 1AnticancerDemonstrated inhibition of EGFR-TK by synthesized derivatives.
Study 2Anti-inflammatoryNovel derivatives showed significant anti-inflammatory effects in vitro.
Study 3AntimicrobialPyrazolo derivatives exhibited broad-spectrum antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism by which 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Ring Size and Fusion : The target compound has a 6,6-bicyclic system (pyrazole + oxazine), while analogs like 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine incorporate a 7-membered oxazepine ring, altering conformational flexibility .

Substituents: The 6-methyl group in the target compound enhances lipophilicity compared to non-methylated analogs (e.g., 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine) .

Biological Activity

6-Methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological evaluations, particularly focusing on its antitumor properties and other pharmacological effects.

Structural Characteristics

The compound's molecular formula is C7H11N3OC_7H_{11}N_3O, with a molecular weight of 139.16 g/mol. The structural representation includes a pyrazolo[3,2-c][1,4]oxazine framework which is significant for its biological activity.

PropertyValue
Molecular FormulaC7H11N3O
Molecular Weight139.16 g/mol
IUPAC Name6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine
CAS Number1333508-93-2

Synthesis

The synthesis of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine has been achieved through various methodologies involving the reaction of appropriate precursors under controlled conditions. The synthetic pathways often utilize environmentally friendly approaches to enhance yield and reduce toxic byproducts.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance:

  • In Vitro Studies : Evaluations against various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) have shown promising results. Compounds derived from similar frameworks exhibited IC50 values in the range of 14.2 to 21.2 μM against these cell lines .
  • Mechanism of Action : The antitumor effects are believed to be mediated through the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, derivatives targeting CDK9 have shown significant inhibition of tumor cell growth .

Other Pharmacological Effects

Aside from antitumor properties, preliminary research suggests that 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine may exhibit:

  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties that could be beneficial for reducing oxidative stress in cells.
  • Antimicrobial Activity : Some related pyrazolo compounds have shown effectiveness against bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating potential for further exploration in antimicrobial applications .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives of pyrazolo compounds where the structure–activity relationship (SAR) was analyzed. It was found that modifications at specific positions significantly enhanced cytotoxicity against cancer cells. The introduction of electron-donating groups at certain positions improved biological activity compared to their unsubstituted counterparts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine?

  • Methodological Answer : The synthesis typically involves cyclization of precursor molecules containing pyrazole and oxazine moieties. For example, similar pyrazolo-oxazine derivatives are synthesized via multi-step routes involving condensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol or THF as solvents) . Key steps include:

  • Formation of the pyrazole ring via cyclocondensation.
  • Introduction of the oxazine ring through nucleophilic substitution or ring-closing reactions.
  • Final purification via column chromatography or recrystallization.
    • Critical Data : Reaction yields for analogous compounds range from 40–70%, with purity confirmed by HPLC (>95%) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., methyl group at position 6 and amine functionality at position 2) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₆H₉N₃O, MW 139.16) .
  • HPLC : To assess purity (>95%) and detect impurities from incomplete cyclization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in pyrazolo-oxazine synthesis?

  • Methodological Answer : Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol, as seen in related pyrazolo-oxazine syntheses .
  • Catalyst Use : Lewis acids like ZnCl₂ or Cu(OAc)₂ can accelerate ring-closing steps .
  • Temperature Control : Maintaining 80–100°C during cyclization reduces side-product formation .
    • Data Contradiction Note : While some studies report higher yields with DMF , others prefer ethanol for better solubility of intermediates . Researchers must validate conditions via design-of-experiment (DoE) approaches.

Q. What strategies address discrepancies in bioactivity data across studies involving pyrazolo-oxazine derivatives?

  • Methodological Answer : Discrepancies often arise from variations in:

  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure comparability. For example, antioxidant activity assays for pyrazolo-triazole hybrids showed ±15% variability depending on DPPH radical concentration .
  • Structural Analogues : Minor substitutions (e.g., methyl vs. ethyl groups) can drastically alter bioactivity. Compare data only within structurally homologous subsets .
  • Statistical Validation : Use multivariate analysis to isolate confounding factors (e.g., purity, solvent residues) .

Q. What computational tools are effective for predicting the biological targets of 6-methyl-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-amine?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina can model interactions with enzymes (e.g., kinases) or receptors. For example, pyrazolo-pyridazinone derivatives showed strong binding to ATP-binding pockets in kinase targets (docking scores: −9.2 to −11.3 kcal/mol) .
  • QSAR Models : Quantitative structure-activity relationship analysis identifies key functional groups (e.g., amine at position 2) contributing to activity .

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